molecular formula C12H8N2O2S B5502700 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B5502700
M. Wt: 244.27 g/mol
InChI Key: DXFSHHVXFPZBLA-UHFFFAOYSA-N
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Description

5-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a high-value heterocyclic scaffold recognized for its significant potential in medicinal chemistry and pharmaceutical research. Derivatives based on this core structure have been identified as promising candidates for the treatment of diet-induced obesity. Preclinical studies have shown that specific analogues, such as 3-methyl-substituted derivatives, exhibit potent triglyceride-lowering activity in 3T3-L1 adipocytes, comparable to the known AMPK agonist Acadesine . In vivo efficacy has been demonstrated in diet-induced obese mice, where oral administration of a lead compound significantly reduced mean body weight and liver weight, and regulated serum triglyceride levels . Beyond metabolic disorders, the thieno[2,3-d]pyrimidine-2,4-dione pharmacophore is also a key structure in developing potent and orally bioavailable non-peptide antagonists for targets like the human luteinizing hormone-releasing hormone (LHRH) receptor, indicating its versatility for treating sex-hormone-dependent diseases . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-10-9-8(7-4-2-1-3-5-7)6-17-11(9)14-12(16)13-10/h1-6H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFSHHVXFPZBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with carbonyl compounds, followed by cyclization to form the thienopyrimidine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Structural Difference : Incorporation of a 2-methyl-1,3-thiazol-4-yl group at position 6 and a methyl group at position 4.
  • Activity: Exhibits potent antimicrobial activity against Staphylococcus aureus (inhibition zone: 22 mm), surpassing reference drugs Metronidazole (15 mm) and Streptomycin (18 mm). Moderate activity against Pseudomonas aeruginosa and Candida albicans is also observed .
  • Mechanism : Enhanced lipophilicity from the thiazole ring improves membrane penetration, while the methyl group stabilizes the molecule against metabolic degradation .

6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Structural Difference : Substitution at position 6 with an imidazo[1,2-a]pyridine moiety.
  • Activity: Demonstrates moderate antimicrobial activity against S. aureus, E. coli, and B. subtilis. Notably, its MIC value against P. aeruginosa (6.25 µg/mL) is lower than Streptomycin (12.5 µg/mL), suggesting superior efficacy .
  • Limitation : Docking studies indicate poor inhibitory activity against bacterial TrmD, hinting at alternative targets .

TAK-013 (Relugolix Derivative)

  • Structural Difference : Features a biaryl moiety and a 3-methoxyureido-phenyl group at position 6, with a benzyl-methylamine substituent at position 5.
  • Activity : Developed as a gonadotropin-releasing hormone (GnRH) receptor antagonist, TAK-013 shows high binding affinity (IC₅₀: <1 nM) and prolonged suppression of testosterone in preclinical models .
  • Advantage: The thienopyrimidine-2,4-dione core enhances metabolic stability compared to earlier scaffolds like thienopyridin-4-one .

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Structural Difference : Position 1 modified with alkyl groups (e.g., benzyl), and position 6 substituted with a 5-phenyl-1,3,4-oxadiazole ring.
  • Activity : Alkylation at position 1 reduces antimicrobial potency compared to the unsubstituted parent compound. However, derivatives with 4-methylbenzyl groups retain moderate activity against S. aureus and C. albicans .

Comparative Analysis of Key Properties

Compound Structural Features Biological Activity (Highlight) Key Advantage/Disadvantage Reference
5-Phenylthieno[2,3-d]pyrimidine-2,4-dione Phenyl at C5; no substitution at C6 Baseline scaffold for derivatization Versatile but requires functionalization
5-Methyl-6-(2-methylthiazol-4-yl) analog Thiazole at C6; methyl at C5 Superior anti-S. aureus activity High lipophilicity enhances membrane uptake
6-Imidazo[1,2-a]pyridin-2-yl derivative Imidazopyridine at C6 Effective against P. aeruginosa (MIC: 6.25 µg/mL) Narrow spectrum; TrmD docking ineffective
TAK-013 Biaryl and methoxyureido groups at C6 GnRH receptor antagonism (IC₅₀: <1 nM) Optimized for metabolic stability and potency
1-Alkyl-6-(5-phenyloxadiazol-2-yl) analog Oxadiazole at C6; alkyl at C1 Reduced antimicrobial activity upon alkylation Alkylation diminishes target engagement

Mechanistic Insights and Structure-Activity Relationships (SAR)

Position 6 Modifications :

  • Electron-deficient heterocycles (e.g., thiazole, oxadiazole) enhance antimicrobial activity by promoting interactions with bacterial enzymes .
  • Bulky substituents (e.g., biaryl groups in TAK-013) improve receptor binding affinity but may reduce solubility .

Position 1 Alkylation :

  • Alkylation (e.g., benzyl, acetamide) generally reduces antimicrobial efficacy, likely due to steric hindrance or altered pharmacokinetics .

Phenyl vs. Methyl at C5 :

  • The phenyl group at C5 in the parent compound provides a planar aromatic surface for π-π stacking, whereas methyl substitution (e.g., in 5-methyl analogs) increases metabolic stability .

Q & A

Q. What are the common synthetic routes for 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives?

The synthesis typically involves constructing the thieno[2,3-d]pyrimidine core via cyclization reactions. For example, a bromoacetyl precursor can react with thioacetamide in acetic acid to form the thiazole-substituted core, followed by alkylation at position 1 using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base . Subsequent purification via column chromatography (C18, 100×4 mm) ensures high yields of crystalline products .

Q. How is the structural integrity of 5-phenylthieno[2,3-d]pyrimidine derivatives verified?

¹H NMR spectroscopy is critical for confirming substitution patterns. For instance, alkylation at position 1 produces distinct shifts in the 1.5–2.0 ppm range for methyl groups and aromatic protons in the 7.0–8.5 ppm region . Mass spectrometry (e.g., 150EX chromatograph) and elemental analysis further validate molecular formulas and purity .

Q. What methodologies are used to evaluate the biological activity of this compound?

Antimicrobial activity is assessed using disk diffusion or microdilution assays against pathogens like Staphylococcus aureus. A derivative with a 2-methylthiazole substituent showed higher activity than metronidazole and streptomycin, suggesting structure-dependent efficacy . Dose-response curves and minimum inhibitory concentration (MIC) values are key metrics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in alkylation steps?

Solvent choice (e.g., DMF vs. acetonitrile) and base strength (K₂CO₃ vs. NaH) significantly influence alkylation efficiency. For example, DMF promotes solubility of hydrophobic intermediates, while potassium carbonate minimizes side reactions . Reflux conditions (80–100°C) and extended reaction times (12–24 hours) enhance conversion rates .

Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies may arise from substituent positioning or steric effects. For instance, the 6-(2-methylthiazole) derivative exhibits stronger antimicrobial activity than non-thiazole analogs due to enhanced membrane penetration . Comparative molecular docking studies can identify binding affinity differences at target sites (e.g., bacterial topoisomerases) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

Computational approaches like molecular dynamics simulations or density functional theory (DFT) can predict interactions with biological targets (e.g., DNA gyrase). Experimental validation via enzyme inhibition assays (e.g., measuring IC₅₀ against E. coli topoisomerase IV) or fluorescence quenching studies provides mechanistic insights .

Q. How can researchers ensure reproducibility in synthetic protocols for derivatives?

Strict control of reaction variables (e.g., stoichiometry, solvent purity, and temperature) is essential. For example, recrystallization from ethanol improves purity (>95%) by removing unreacted precursors . Detailed reporting of spectral data (e.g., NMR peak assignments) and chromatographic conditions (e.g., C18 column parameters) minimizes variability .

Q. What comparative analyses exist between 5-phenylthieno[2,3-d]pyrimidine derivatives and other pyrimidine-based compounds?

Thieno[2,3-d]pyrimidines often exhibit superior thermal stability (decomposition >250°C) compared to pyrrolo[2,3-d]pyrimidines due to sulfur’s electron-withdrawing effects . Bioactivity comparisons with imidazolidine-dione derivatives highlight the importance of the thiophene ring in enhancing antimicrobial potency .

Q. What strategies are effective in assessing the compound’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC monitoring detect degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal phase transitions and moisture sensitivity .

Q. How can derivatization at specific positions enhance pharmacological properties?

Functionalization at position 6 with electron-withdrawing groups (e.g., chloro or thiazole) improves bioactivity, while alkylation at position 1 increases lipophilicity and blood-brain barrier penetration . Structure-activity relationship (SAR) studies guide rational design for target-specific applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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